molecular formula C8H6BrIN2 B11827264 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine

Cat. No.: B11827264
M. Wt: 336.95 g/mol
InChI Key: WCPKYRYDBUJBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 3-methyl-imidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting the function of certain enzymes or receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-imidazo[1,2-a]pyridine
  • 8-Iodo-3-methyl-imidazo[1,2-a]pyridine
  • 6-Chloro-8-iodo-3-methyl-imidazo[1,2-a]pyridine

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3

InChI Key

WCPKYRYDBUJBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2I)Br

Origin of Product

United States

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